Superior Opioid Receptor Selectivity: >50-Fold Window Versus δ, μ, and κ Subtypes
MRGPRX1 agonist 1 demonstrates greater than 50-fold selectivity for MRGPRX1 over all three classical opioid receptor subtypes (δ, μ, and κ) . This represents a critical improvement over earlier benzamidine-based MRGPRX1 agonists, which exhibit significant off-target binding to opioid receptors due to the presence of a positively charged amidinium pharmacophore [1]. By replacing the amidinium group with a 1-aminoisoquinoline moiety, compound 16 achieves this selectivity window while maintaining high MRGPRX1 agonist potency .
| Evidence Dimension | Opioid receptor binding selectivity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.47 μM (δ), 3.73 μM (μ), 12.10 μM (κ); MRGPRX1 EC50 = 50 nM |
| Comparator Or Baseline | Early benzamidine-based MRGPRX1 agonists: substantial opioid receptor cross-reactivity (Ki values <100 nM reported for certain analogs) |
| Quantified Difference | Selectivity ratio (Ki_MRGPRX1_apparent / Ki_opioid) >50-fold for all three opioid subtypes; 1-aminoisoquinoline scaffold eliminates amidinium-associated opioid liability |
| Conditions | Radioligand competitive binding assays using recombinant human opioid receptors (δ, μ, κ) expressed in HEK293 cell membranes |
Why This Matters
Confounding opioid receptor activity is a critical liability in MRGPRX1-targeted analgesia research; compound 16's >50-fold selectivity window enables unambiguous attribution of analgesic effects to MRGPRX1 activation rather than classical opioid pathways.
- [1] Prchalová E, Hin N, Thomas AG, Veeravalli V, Ng J, Alt J, Rojas C, Li Y, Zhang Y, Slusher BS, Tsukamoto T. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists. J Med Chem. 2019 Sep 26;62(18):8631-8641. PMID: 31498617. View Source
